molecular formula C21H22N4O3S B6545336 N-(4-ethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 946225-92-9

N-(4-ethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6545336
CAS No.: 946225-92-9
M. Wt: 410.5 g/mol
InChI Key: WWCRPBNSVQFGPW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central 1,3-thiazole ring substituted with a carbamoylurea group and linked to a 4-ethylphenylacetamide moiety. The ethylphenyl group enhances lipophilicity, which may improve membrane permeability compared to analogs with polar substituents (e.g., bromo or methoxy groups) .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-14-8-10-15(11-9-14)22-19(26)12-16-13-29-21(23-16)25-20(27)24-17-6-4-5-7-18(17)28-2/h4-11,13H,3,12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCRPBNSVQFGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (commonly referred to as EVT-6677397) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • An acetamide group
  • A thiazole ring
  • An ethylphenyl group

Its molecular formula is C18H20N2O2SC_{18}H_{20}N_2O_2S with a molar mass of approximately 320.42 g/mol. The presence of these functional groups suggests a potential for diverse biological interactions, particularly in pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the acetamide and ethylphenyl groups.

Common reagents include dimethyl sulfoxide (DMSO) and triethylamine, with reaction conditions carefully controlled for optimal yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)10.28
HePG2 (Liver)8.107
A549 (Lung)10.79

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring enhance biological activity, suggesting that specific substituents can significantly impact efficacy against cancer cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of key enzymes : The compound may interact with specific molecular targets such as kinases involved in cancer cell proliferation.
  • Induction of apoptosis : Studies have shown that this compound can induce apoptosis in tumor cells through caspase activation pathways .

Case Studies and Research Findings

In a recent study focusing on thiazole derivatives, this compound was evaluated alongside other compounds for its anticancer properties. The findings indicated that this compound exhibited superior activity compared to traditional chemotherapeutics like doxorubicin and cisplatin, particularly in inhibiting the growth of MCF-7 and A549 cell lines .

Additional Biological Activities

Beyond anticancer effects, preliminary research suggests potential applications in:

  • Antimicrobial activity : Thiazole derivatives have been explored for their antibacterial properties.
  • Anti-inflammatory effects : Some studies indicate that modifications to the thiazole structure can lead to compounds with anti-inflammatory properties.

Comparison with Similar Compounds

Structural Comparisons

The compound shares a core thiazole-acetamide scaffold with several analogs, differing primarily in substituents on the phenyl rings and carbamoyl groups. Key structural comparisons include:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-ethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (Target) 4-ethylphenyl, 2-methoxyphenylcarbamoyl C22H23N4O3S 423.51 Enhanced lipophilicity due to ethyl group; potential metabolic stability
N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide 4-bromophenyl C20H17BrN4O3S 473.35 Bromine increases molecular weight; may influence halogen bonding
N-(4-acetamidophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide 4-acetamidophenyl C22H22N5O4S 452.51 Acetamide group adds polarity; may improve solubility in aqueous media
2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide 4-bromo-2-methylphenylcarbamoyl, 4-fluorophenyl C20H17BrFN3O2S2 494.40 Bromine and fluorine enhance electronegativity; potential for improved target binding

Key Observations :

  • The ethyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to bromine (logP ~2.8) or acetamide (logP ~1.9) substituents, which may enhance blood-brain barrier penetration .

Comparison of Reaction Conditions :

  • The ethylphenyl group requires milder conditions for amidation compared to bromophenyl analogs, which may necessitate higher temperatures due to steric hindrance .
  • Polar aprotic solvents (e.g., DMF, DMSO) are commonly used, but yields vary: ethylphenyl derivatives achieve ~75% purity, while acetamidophenyl analogs require chromatographic purification due to byproduct formation .
Physical and Chemical Properties
Property Target Compound N-(4-bromophenyl) Analog N-(4-acetamidophenyl) Analog
Melting Point 180–182°C (estimated) 195–198°C 168–170°C
Solubility in Water <0.1 mg/mL <0.05 mg/mL 0.2 mg/mL
LogP (Predicted) 3.2 2.8 1.9
Stability in Acidic Conditions Stable (pH 2–7) Degrades at pH <3 Stable (pH 2–8)

Notable Trends:

  • Ethylphenyl substitution balances lipophilicity and stability, making the target compound suitable for oral formulation .
  • Acetamidophenyl analogs show improved aqueous solubility but reduced membrane permeability .

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